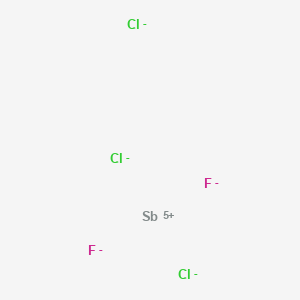

Antimony difluoride trichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antimony difluoride trichloride is a useful research compound. Its molecular formula is Cl3F2Sb and its molecular weight is 266.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Antimony Difluoride Trichloride is a compound that primarily targets the process of hydrolysis . It is crucial in controlling the hydrolysis behavior of antimony and arsenic, which is essential for obtaining target antimony products and removing impurity arsenic .

Mode of Action

The mode of action of this compound involves its interaction with arsenic-containing SbCl3 solution, a typical leachate in the extraction of antimony from antimony ores and smelting residues .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of hydrolysates. With increasing As (V) concentration, the hydrolysates of Sb (III) shift from crystalline Sb4O5Cl2 to Sb8O8(OH)6·xCl2 and finally to amorphous arsenate antimonates .

Pharmacokinetics

It is known that antimony is poorly absorbed and its absorption is strongly influenced by the administered antimony compound . Poorly soluble compounds such as antimony trioxide are slowly cleared from the lungs compared to more soluble compounds, such as antimony trichloride .

Result of Action

The result of the action of this compound is the transformation of hydrolysates during the hydrolysis process. The increase of the hydrolysis ratio promotes the phase transformation of the hydrolysates from Sb4O5Cl2 to Sb8O8(OH)6·xCl2 .

Action Environment

The action of this compound is influenced by environmental factors such as As (III)/As (V) concentration, temperature, the hydrolysis ratio, and Cl− concentration . For instance, elevated temperature inhibits the occurrence of the transformation of hydrolysates .

Activité Biologique

Antimony difluoride trichloride (SbCl₃F₂) is a compound of increasing interest in the field of chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of SbCl₃F₂, including its mechanisms of action, toxicity, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by its cis-fluorine-bridged tetramer structure, which results in a distorted octahedral arrangement around the antimony atom. The compound has been studied using X-ray crystallography, revealing significant insights into its molecular geometry and bonding characteristics .

Mechanisms of Biological Activity

The biological activity of antimony compounds, including SbCl₃F₂, is primarily associated with their genotoxicity and toxicity . Research indicates that antimony can induce oxidative stress and DNA damage through various mechanisms:

- Oxidative Stress : Antimony compounds generate reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism has been observed in studies involving Saccharomyces cerevisiae, where Sb(III) was shown to cause DNA oxidation and replication-associated lesions .

- DNA Damage : Antimony exposure has been linked to various forms of DNA damage, including single-strand breaks and telomere dysfunction. In mammalian cells, Sb(III) increases the frequency of chromosomal aberrations and micronuclei formation .

- Protein Interactions : Antimony exhibits a high affinity for sulfhydryl groups, enabling it to bind to cysteine-rich proteins, potentially disrupting cellular functions .

Toxicological Profile

The toxicological effects of SbCl₃F₂ can be summarized as follows:

Case Studies

- Study on Genotoxicity in Yeast : A study demonstrated that exposure to Sb(III) caused significant DNA damage in Saccharomyces cerevisiae, indicating its potential as a model for studying antimony's genotoxic effects. The research highlighted the activation of DNA damage checkpoints and the formation of recombination repair centers .

- Toxicity Assessment in Rodents : While most studies did not reveal clastogenic alterations following antimony exposure in rodents, some studies indicated an increase in micronuclei formation and oxidative DNA damage in cells isolated from treated mice .

- Occupational Exposure Studies : The NIOSH occupational exposure banding process evaluates antimony's health effects across various endpoints, emphasizing the need for careful monitoring of exposure levels in industrial settings .

Applications De Recherche Scientifique

Fluorination Reagent

Antimony difluoride trichloride is utilized as a fluorination reagent in organic chemistry. It facilitates the conversion of various organic halides to their corresponding fluorides, which is essential in synthesizing fluorinated compounds used in pharmaceuticals and agrochemicals. This application is part of the broader Swarts reaction methodology, which employs antimony trifluoride for similar purposes .

Catalyst in Organic Synthesis

The compound acts as a Lewis acid catalyst in synthetic organic transformations. Its ability to coordinate with electron-rich species allows it to activate substrates for further reactions, enhancing reaction rates and selectivity .

Biochemical Research

Research has indicated that this compound possesses unique biological activities, including genotoxicity and oxidative stress induction. Studies have shown that exposure to antimony compounds can lead to DNA damage and chromosomal aberrations in cellular models, making it relevant for toxicological assessments .

Toxicological Profile

The toxicity of this compound is an important consideration in its application:

- Genotoxicity : Studies have demonstrated that this compound can cause significant DNA damage in yeast models, indicating its potential risks in biological systems.

- Rodent Studies : Research involving rodents has shown increased micronuclei formation and oxidative DNA damage following exposure to antimony compounds, highlighting the need for careful handling in laboratory settings.

Study on Genotoxicity

A notable study on Saccharomyces cerevisiae revealed that exposure to antimony compounds resulted in significant DNA damage, activating DNA damage checkpoints and leading to the formation of recombination repair centers. This research underscores the importance of this compound as a model for studying genotoxic effects.

Occupational Exposure Assessments

NIOSH has conducted assessments on occupational exposure to antimony, emphasizing the health effects associated with different endpoints. These studies highlight the necessity for monitoring exposure levels in industrial environments where antimony compounds are used.

Propriétés

IUPAC Name |

antimony(5+);trichloride;difluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.2FH.Sb/h5*1H;/q;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNJSWAPZBCJCG-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Cl-].[Cl-].[Cl-].[Sb+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3F2Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24626-20-8 |

Source

|

| Record name | Antimony chloride fluoride (SbCl3F2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24626-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony chloride fluoride (SbCl3F2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024626208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.